molecular formula C18H14FN3OS2 B292572 2-(4-fluorophenyl)-7,8,9,10-tetrahydro-3H,11H-[1]benzothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11-one

2-(4-fluorophenyl)-7,8,9,10-tetrahydro-3H,11H-[1]benzothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11-one

Cat. No. B292572
M. Wt: 371.5 g/mol
InChI Key: KLJBWTJUZMREBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-7,8,9,10-tetrahydro-3H,11H-[1]benzothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11-one is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzothienopyrimidines, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-7,8,9,10-tetrahydro-3H,11H-[1]benzothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11-one is not fully understood. However, it is believed to act through multiple pathways, including inhibition of protein kinases, modulation of gene expression, and induction of apoptosis. It has also been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation and cancer.
Biochemical and Physiological Effects:
2-(4-fluorophenyl)-7,8,9,10-tetrahydro-3H,11H-[1]benzothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11-one has been found to have various biochemical and physiological effects. In cancer research, it has been shown to induce cell cycle arrest, inhibit angiogenesis, and promote apoptosis. In inflammation research, it has been found to reduce the production of inflammatory cytokines and chemokines. In viral research, it has been shown to inhibit the replication of the hepatitis C virus by targeting the viral NS5B polymerase.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-fluorophenyl)-7,8,9,10-tetrahydro-3H,11H-[1]benzothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11-one for lab experiments is its relatively simple synthesis method. It can be easily synthesized on a large scale, making it readily available for research purposes. Another advantage is its diverse biological activities, which make it a promising candidate for various therapeutic applications. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the research of 2-(4-fluorophenyl)-7,8,9,10-tetrahydro-3H,11H-[1]benzothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11-one. One direction is to further investigate its anti-cancer potential and optimize its therapeutic efficacy. Another direction is to study its anti-inflammatory properties and explore its potential as a treatment for inflammatory diseases. Additionally, further research is needed to understand its mechanism of action and identify potential targets for drug development. Finally, more studies are needed to assess its safety and toxicity profile to determine its suitability for clinical use.

Synthesis Methods

The synthesis of 2-(4-fluorophenyl)-7,8,9,10-tetrahydro-3H,11H-[1]benzothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11-one involves the reaction of 2-aminothiophenol, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, and 4-fluoroaniline in the presence of a base. The reaction proceeds through a series of intermediate steps, including cyclization, oxidation, and condensation, to yield the final product. The synthesis method is relatively straightforward and can be carried out on a large scale.

Scientific Research Applications

2-(4-fluorophenyl)-7,8,9,10-tetrahydro-3H,11H-[1]benzothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11-one has shown promising results in various scientific research applications. It has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-viral agent. In cancer research, it has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In inflammation research, it has been shown to reduce inflammation in animal models of rheumatoid arthritis. In viral research, it has been found to inhibit the replication of the hepatitis C virus.

properties

Molecular Formula

C18H14FN3OS2

Molecular Weight

371.5 g/mol

IUPAC Name

6-(4-fluorophenyl)-4,17-dithia-2,7,8-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,11(16)-tetraen-9-one

InChI

InChI=1S/C18H14FN3OS2/c19-11-7-5-10(6-8-11)13-9-24-18-20-16-15(17(23)22(18)21-13)12-3-1-2-4-14(12)25-16/h5-8H,1-4,9H2

InChI Key

KLJBWTJUZMREBY-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=C(S2)N=C4N(C3=O)N=C(CS4)C5=CC=C(C=C5)F

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C4N(C3=O)N=C(CS4)C5=CC=C(C=C5)F

Origin of Product

United States

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